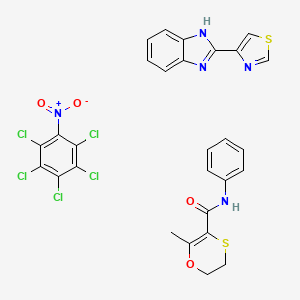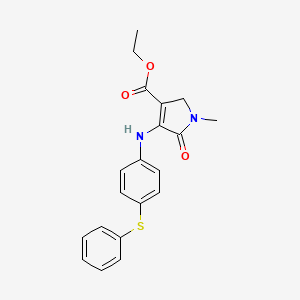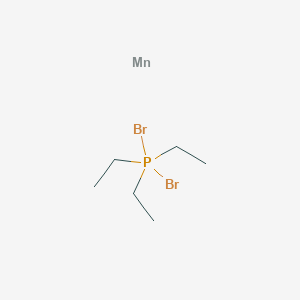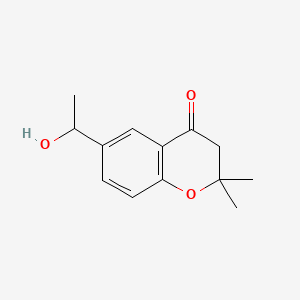![molecular formula C14H29N3O B14433881 N-[(E)-hydrazinylidenemethyl]tridecanamide](/img/structure/B14433881.png)
N-[(E)-hydrazinylidenemethyl]tridecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-hydrazinylidenemethyl]tridecanamide is a chemical compound that belongs to the class of aliphatic amides It is characterized by the presence of a hydrazinylidenemethyl group attached to a tridecanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-hydrazinylidenemethyl]tridecanamide typically involves the reaction of tridecanamide with hydrazine derivatives under specific conditions. One common method is the condensation reaction between tridecanamide and hydrazine hydrate in the presence of an acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-hydrazinylidenemethyl]tridecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The hydrazinylidenemethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-[(E)-hydrazinylidenemethyl]tridecanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an anti-inflammatory or anticancer agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism of action of N-[(E)-hydrazinylidenemethyl]tridecanamide involves its interaction with specific molecular targets and pathways. The hydrazinylidenemethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Tridecanamide: A simpler amide with a similar backbone but lacking the hydrazinylidenemethyl group.
N,N-Dimethyltridecanamide: A tertiary amide with two methyl groups attached to the nitrogen atom.
N-Methyltridecanamide: A secondary amide with one methyl group attached to the nitrogen atom.
Uniqueness
N-[(E)-hydrazinylidenemethyl]tridecanamide is unique due to the presence of the hydrazinylidenemethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming covalent bonds with biological targets, making it a valuable tool in research and industrial applications.
Properties
Molecular Formula |
C14H29N3O |
|---|---|
Molecular Weight |
255.40 g/mol |
IUPAC Name |
N-[(E)-hydrazinylidenemethyl]tridecanamide |
InChI |
InChI=1S/C14H29N3O/c1-2-3-4-5-6-7-8-9-10-11-12-14(18)16-13-17-15/h13H,2-12,15H2,1H3,(H,16,17,18) |
InChI Key |
KFEMDBNIPSJOJC-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC(=O)N/C=N/N |
Canonical SMILES |
CCCCCCCCCCCCC(=O)NC=NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5S)-5-Acetamido-5-carboxypentyl]-N,N-dimethylmethanaminium](/img/structure/B14433805.png)
![([1,1'-Biphenyl]-2,6-diyl)dimethanethiol](/img/structure/B14433807.png)
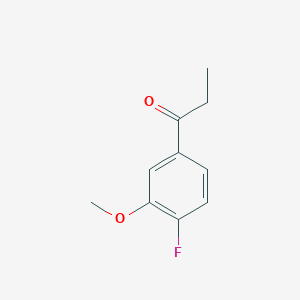

![Tricyclo[4.4.0.0~3,8~]decane-1-carbonyl chloride](/img/structure/B14433828.png)
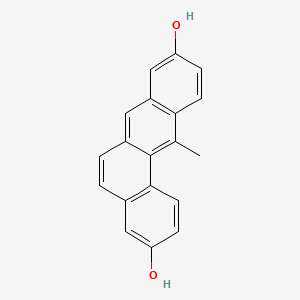

![{[4,4-Bis(methylsulfanyl)buta-1,3-dien-2-yl]oxy}(trimethyl)silane](/img/structure/B14433840.png)

